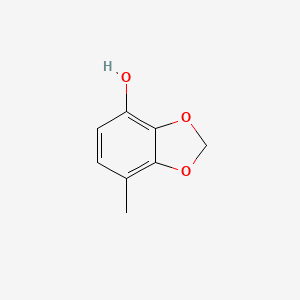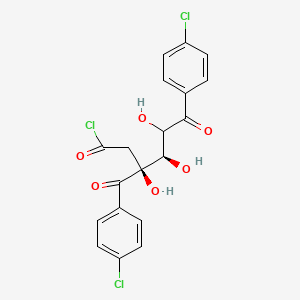![molecular formula C13H20NO2+ B13814642 [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium is a chemical compound with the molecular formula C13H20NO2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium typically involves the reaction of 4-(hydroxymethyl)benzyl alcohol with trimethylamine in the presence of an acetylating agent. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions, often using solvents like dichloromethane or acetonitrile
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Preparation: Purification of 4-(hydroxymethyl)benzyl alcohol and trimethylamine.
Reaction: Mixing the reactants in large reactors with controlled temperature and pressure.
Purification: Using techniques like distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor alcohol.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and hydroxides (OH-) are commonly used.
Major Products Formed
Oxidation: Produces corresponding oxides and ketones.
Reduction: Yields alcohols and amines.
Substitution: Forms various substituted quaternary ammonium compounds.
科学的研究の応用
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium is widely used in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
作用機序
The mechanism of action of [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium involves its interaction with cell membranes. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, altering its permeability. This can lead to increased ion transport and changes in cellular functions. The compound can also interact with specific molecular targets, such as enzymes and receptors, affecting their activity and signaling pathways.
類似化合物との比較
Similar Compounds
- Benzyltrimethylammonium chloride
- Tetrabutylammonium bromide
- Tetramethylammonium hydroxide
Uniqueness
Compared to similar compounds, [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium has a unique acetyl group attached to the benzyl ring, which enhances its reactivity and specificity in certain chemical reactions. This makes it particularly useful in applications requiring selective interaction with biological membranes and specific molecular targets.
特性
分子式 |
C13H20NO2+ |
|---|---|
分子量 |
222.30 g/mol |
IUPAC名 |
[4-(acetyloxymethyl)phenyl]methyl-trimethylazanium |
InChI |
InChI=1S/C13H20NO2/c1-11(15)16-10-13-7-5-12(6-8-13)9-14(2,3)4/h5-8H,9-10H2,1-4H3/q+1 |
InChIキー |
ABALXERNRGILFS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC=C(C=C1)C[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



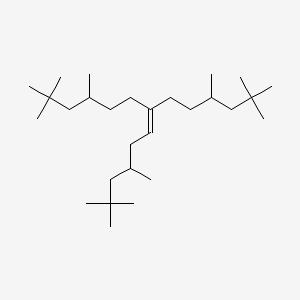
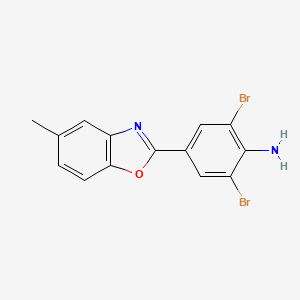
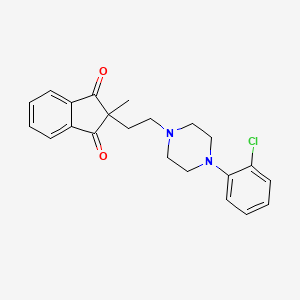
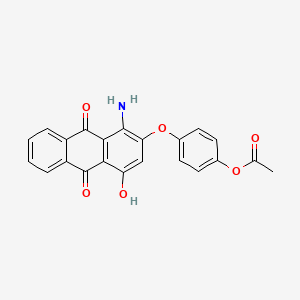
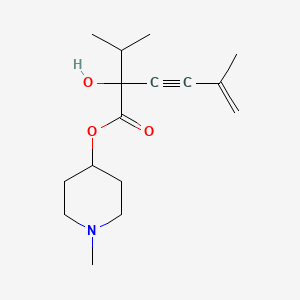
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)



![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
